molecular formula C22H22ClNO B11571093 [1-(4-chlorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

[1-(4-chlorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

Cat. No.: B11571093
M. Wt: 351.9 g/mol
InChI Key: DCNAPUBRPPGHGU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with cyclohexanone to form the corresponding hydrazone, followed by cyclization to yield the indole core. The chlorophenylmethyl group is then introduced via Friedel-Crafts alkylation using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxindoles.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indoles.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Chlorophenyl)methyl]-3-cyclohexanecarbonyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H22ClNO

Molecular Weight

351.9 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C22H22ClNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h4-5,8-13,15,17H,1-3,6-7,14H2

InChI Key

DCNAPUBRPPGHGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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